molecular formula C17H14N2OS B14473294 2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol

2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol

Cat. No.: B14473294
M. Wt: 294.4 g/mol
InChI Key: PKTYYTIPYNTDIT-WOJGMQOQSA-N
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Description

2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol is a Schiff base compound characterized by the presence of an imine group (C=N) formed through the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry, biological activities, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 5-methyl-4-phenyl-2-thiazolamine and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activities .

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(E)-(5-methyl-4-phenyl-1,3-thiazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C17H14N2OS/c1-12-16(13-7-3-2-4-8-13)19-17(21-12)18-11-14-9-5-6-10-15(14)20/h2-11,20H,1H3/b18-11+

InChI Key

PKTYYTIPYNTDIT-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/C2=CC=CC=C2O)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)N=CC2=CC=CC=C2O)C3=CC=CC=C3

Origin of Product

United States

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